3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a pyrazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is formed by reacting the quinazolinone intermediate with piperidine under reflux conditions.
Attachment of the Pyrazine Moiety: The final step involves the coupling of the piperidine-quinazolinone intermediate with pyrazine-2-carbonitrile using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.
Purification Techniques: Employing advanced purification techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the pyrazine ring using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone or pyrazine derivatives.
Substitution: Formation of substituted quinazolinone or pyrazine derivatives with various functional groups.
Scientific Research Applications
3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazolinone derivative used as an EGFR inhibitor in cancer therapy.
Poziotinib: Another quinazolinone-based compound with potent anticancer activity.
Uniqueness
3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C20H20N6O2/c1-28-15-2-3-16-17(10-15)24-13-26(20(16)27)12-14-4-8-25(9-5-14)19-18(11-21)22-6-7-23-19/h2-3,6-7,10,13-14H,4-5,8-9,12H2,1H3 |
InChI Key |
ULDHMSXBKVXGLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=CN=C4C#N |
Origin of Product |
United States |
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